
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture and forestry for weed control. It belongs to the family of phenylurea herbicides, which are known for their selective action on plants and low toxicity to animals and humans. In recent years, Diuron has gained attention in the scientific community for its potential applications in areas such as cancer research, environmental monitoring, and drug delivery.
Mécanisme D'action
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea acts by inhibiting photosynthesis in plants, which leads to a disruption of the plant's energy metabolism and eventual death. This is achieved by blocking the electron transport chain in chloroplasts, which is necessary for the production of ATP. In cancer cells, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to interfere with the mitotic spindle, a structure that is essential for cell division. This leads to a disruption of the cell cycle and eventual cell death.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to have low toxicity to animals and humans, with no reported cases of acute poisoning. However, chronic exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been associated with adverse effects on the liver, kidneys, and reproductive system in animals. In humans, exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been linked to an increased risk of cancer, although the evidence is still inconclusive.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has several advantages as a research tool, including its low cost, high stability, and ease of synthesis. However, its selective action on plants and low toxicity to animals and humans can also be a limitation, as it may not accurately reflect the effects of other herbicides or drugs on living organisms.
Orientations Futures
There are several potential future directions for research on N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea. In cancer research, further studies are needed to elucidate the mechanisms of action of N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea and to identify potential targets for its use in cancer therapy. In environmental monitoring, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea could be used in combination with other markers to provide a more comprehensive assessment of pollution levels. In drug delivery, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea could be further investigated as a carrier for hydrophobic drugs, with the aim of improving their solubility and bioavailability. Additionally, further studies are needed to investigate the long-term effects of chronic exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea on human health and the environment.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea can be synthesized by reacting 3,4-dichloroaniline with 3,4-dimethylphenylisocyanate in the presence of a catalyst such as triethylamine. The reaction produces a white crystalline solid that is soluble in organic solvents such as acetone and chloroform.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been extensively studied for its herbicidal properties, but recent research has focused on its potential applications in other fields. In cancer research, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to inhibit the growth of cancer cells by interfering with cell division and inducing cell death. In environmental monitoring, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been used as a marker for pollution in water and soil samples. In drug delivery, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been investigated as a carrier for drugs that are insoluble in water, due to its ability to form stable complexes with hydrophobic molecules.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-3-4-11(7-10(9)2)18-15(20)19-12-5-6-13(16)14(17)8-12/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFCPKMCGBSOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

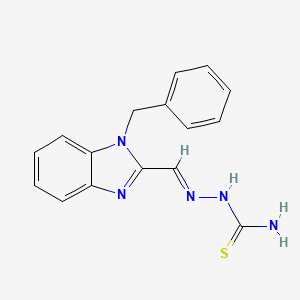
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)
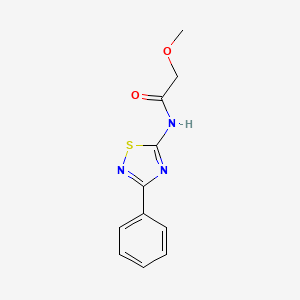
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)

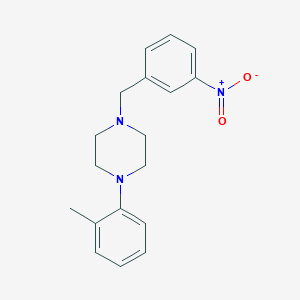

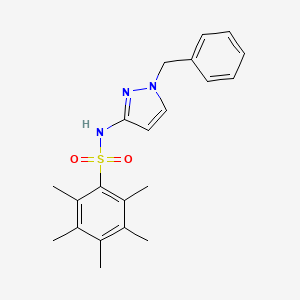

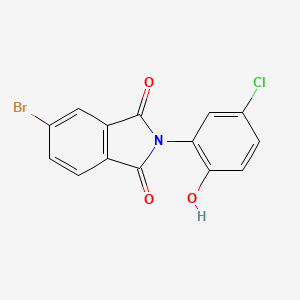
![N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836055.png)


![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)